molecular formula C33H39NO4 B028426 Carebastine Methyl Ester CAS No. 189064-48-0

Carebastine Methyl Ester

Cat. No.: B028426
CAS No.: 189064-48-0
M. Wt: 513.7 g/mol
InChI Key: MSGNQXZBCGURTB-UHFFFAOYSA-N
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Biological Activity

Carebastine Methyl Ester is a derivative of Carebastine, which is the active metabolite of Ebastine, a well-known antihistamine. This compound primarily functions as a histamine H1 receptor antagonist, playing a significant role in alleviating allergic symptoms and exhibiting potential anti-angiogenic properties.

  • Molecular Formula : C₃₃H₃₉NO₄
  • Molecular Weight : 513.67 g/mol
  • CAS Number : 189064-48-0

This compound operates by blocking the histamine H1 receptors, which are responsible for mediating allergic responses. By inhibiting these receptors, Carebastine prevents histamine from exerting its effects, such as vasodilation and increased vascular permeability, thereby reducing symptoms like itching and swelling associated with allergies.

Biochemical Pathways

  • Histamine H1 Receptor Antagonism : this compound binds to H1 receptors, preventing histamine from activating them.
  • Anti-Angiogenic Activity : The compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, suggesting its potential use in conditions characterized by excessive angiogenesis.

Pharmacokinetics

Upon oral administration, this compound is rapidly converted into Carebastine, which has a half-life of approximately 15 to 19 hours. This conversion allows for sustained antihistaminic activity and effective management of allergic conditions .

Key Pharmacokinetic Parameters

ParameterValue
Half-life15-19 hours
Peak Plasma Levels130-160 ng/mL
ExcretionMainly as conjugated metabolites in urine (66%)

Biological Activity and Applications

This compound is being investigated for various applications:

  • Antihistaminic Effects : It is primarily used for the treatment of allergic rhinitis and chronic urticaria due to its potent H1 receptor antagonism.
  • Anti-Angiogenesis : Research suggests that it may have therapeutic potential in managing diseases where angiogenesis plays a critical role, such as certain cancers and chronic inflammatory conditions.

Study on Anti-Angiogenic Properties

A study demonstrated that Carebastine inhibits VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). This finding indicates its potential utility in treating conditions associated with abnormal blood vessel growth.

Pharmacokinetic Studies

Research utilizing Carebastine-d5 Methyl Ester has provided insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form allows for enhanced tracking via mass spectrometry, facilitating a better understanding of its pharmacokinetic profile.

Future Directions

The ongoing research into this compound's biological activities suggests several future directions:

  • Expanded Therapeutic Applications : Further studies are needed to explore its efficacy in non-allergic conditions where angiogenesis is a factor.
  • Development of Novel Formulations : Nanoparticulate formulations are being investigated to improve bioavailability and therapeutic effectiveness compared to conventional forms .

Properties

IUPAC Name

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGNQXZBCGURTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453679
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189064-48-0
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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